molecular formula C23H25N3O5S2 B296953 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide

Cat. No.: B296953
M. Wt: 487.6 g/mol
InChI Key: XYODZCIJKCUYKN-UHFFFAOYSA-N
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MSA-2 and is a derivative of N-(3-aminophenyl)-2-(3,5-dimethoxyphenyl)acetamide. MSA-2 has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of MSA-2 is not fully understood. However, research has suggested that it inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MSA-2 has a low toxicity profile and does not cause significant side effects. It has been found to be well-tolerated in animal studies and has shown promising results in preclinical trials. MSA-2 has also been shown to have anti-inflammatory properties and may be useful in the treatment of other diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using MSA-2 in lab experiments is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using MSA-2 is that it is a relatively new compound, and there is limited information available on its properties and potential applications.

Future Directions

There are several future directions for research involving MSA-2. One area of interest is the development of MSA-2 as a potential therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is the development of MSA-2 as a tool for imaging cancer cells. Research has shown that MSA-2 can be labeled with radioactive isotopes and used for imaging studies. This could be useful in the diagnosis and monitoring of cancer. Finally, MSA-2 may have applications in the treatment of other diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications.
Conclusion:
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide, or MSA-2, is a promising chemical compound that has shown potential in the treatment of cancer. Its low toxicity profile and anti-inflammatory properties make it an attractive candidate for further research. While there is still much to learn about MSA-2, its potential applications make it an exciting area of study for scientists and researchers.

Synthesis Methods

The synthesis of MSA-2 involves the reaction of N-(3-aminophenyl)-2-(3,5-dimethoxyphenyl)acetamide with methylsulfonyl chloride and phenylsulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain MSA-2 in its pure form.

Scientific Research Applications

MSA-2 has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that MSA-2 has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer, ovarian cancer, and lung cancer cells.

Properties

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-18-9-7-12-21(15-18)26(33(30,31)22-13-5-4-6-14-22)17-23(27)24-19-10-8-11-20(16-19)25(2)32(3,28)29/h4-16H,17H2,1-3H3,(H,24,27)

InChI Key

XYODZCIJKCUYKN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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